molecular formula C9H8Cl2O4S B8641910 4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester

4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester

Cat. No. B8641910
M. Wt: 283.13 g/mol
InChI Key: ZFAFWSKRYSFHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04585773

Procedure details

A mixture of 15.8 g (0.086 mol) of methyl 4-chloro-2-methylbenzoate (2) and 25.8 ml (45.2 g, 0.39 mol) of chlorosulfonic acid was heated to a gentle reflux under nitrogen. After 3 hrs., the mixture was cooled and poured slowly into an ice-water mixture. After stirring for 1 hr., the mixture was filtered and rinsed well with ice cold water. Drying in a vacuum oven (60° C.) gave 17.4 g (0.065 mol, 75% yield) of the sulfonylated acid (off-white crystals). A mixture of 14.5 g of the acid and 2 drops of dimethylformamide in 50 ml of thionyl chloride was heated to reflux under nitrogen. After 11/2 hrs., the solvent was removed under reduced pressure. Methanol (125 ml) was added to residue material and the solution was cooled to 10° C. After 5 hrs., the solid was filtered and airdried, giving 12.8 g of off-white crystals (3); m.p. 94.5° -96° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH3:12])[CH:3]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:1][C:2]1[C:11]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
25.8 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
, the mixture was cooled
FILTRATION
Type
FILTRATION
Details
, the mixture was filtered
WASH
Type
WASH
Details
rinsed well with ice cold water
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven (60° C.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC)C=C1S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.065 mol
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.